molecular formula C18H19N5O3S B2714727 2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 878696-75-4

2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2714727
CAS No.: 878696-75-4
M. Wt: 385.44
InChI Key: MMYLQVZHZPBFTE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,3,4-tetrazole core substituted with a 4-ethoxyphenyl group at the N1 position and a sulfanylacetamide moiety linked to a 3-methoxyphenyl ring. The tetrazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, which often enhances bioavailability and target affinity in medicinal chemistry .

  • Stepwise heterocycle assembly: Formation of the tetrazole ring via cyclization of nitriles with sodium azide (common for 1H-tetrazoles) .
  • Sulfanyl-acetamide linkage: Thiol-ether coupling using reagents like CS₂/KOH under reflux, as seen in related sulfanylacetamide syntheses .

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-26-15-9-7-14(8-10-15)23-18(20-21-22-23)27-12-17(24)19-13-5-4-6-16(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYLQVZHZPBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups attached to the sulfur atom .

Scientific Research Applications

Structural Features

The compound features several key structural components:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its stability and ability to mimic other bioactive molecules.
  • Ethoxyphenyl Group : Enhances lipophilicity and may improve binding interactions with biological targets.
  • Sulfanyl Group : Potentially involved in redox reactions and interactions with thiol-containing biomolecules.
  • Methoxyphenyl Acetamide Moiety : Provides steric bulk that may influence pharmacokinetics and pharmacodynamics.

Molecular Formula

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its unique chemical structure:

Pharmacological Properties

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives can exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by interacting with bacterial cell membranes or enzymes involved in cell wall synthesis.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
  • Anticancer Potential : Research indicates that tetrazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways.

Case Studies

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of similar tetrazole compounds demonstrating potent anticancer activity against various human cancer cell lines .
  • Another research article explored the anti-inflammatory effects of related compounds in animal models, showing a reduction in inflammatory markers .

Biological Research

The compound serves as a biochemical probe due to its reactivity and binding properties:

Applications

  • Used in studies investigating enzyme inhibition where it mimics substrates or cofactors due to structural similarities .
  • Explored as a tool for receptor modulation to understand signaling pathways involved in disease mechanisms.

Material Science

The compound is utilized in developing advanced materials:

Chemical Reactivity

  • Its unique structure allows it to act as an intermediate in synthesizing complex organic compounds used in various industrial applications.

Potential Uses

  • Development of polymeric materials with enhanced properties due to the incorporation of tetrazole derivatives.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Observations:

Structural Flexibility vs. Activity: The tetrazole core in the target compound offers greater metabolic resistance compared to triazole analogs (e.g., FP1-12), which may degrade faster due to hydroxyacetamide groups .

Biological Performance: Triazole-thiazole hybrids (e.g., compound 9f) exhibit superior antiproliferative activity (IC₅₀ = 8.2 µM) over the target compound’s structural class, likely due to dual heterocyclic pharmacophores .

Synthetic Challenges :

  • The target compound’s tetrazole ring requires stringent cyclization conditions (e.g., NaN₃, DMF, 100°C) compared to triazoles synthesized via milder Ugi-azide reactions (e.g., 25–50°C) .

Physicochemical and Pharmacokinetic Insights

Table 2: Predicted Properties of the Target Compound vs. Analogs

Property Target Compound Triazole-Thiazole (9f) FP1-12
Molecular Weight (g/mol) ~385.42 537.58 ~350–400
logP (Calculated) 3.1 2.8 1.8–2.5
Hydrogen Bond Donors 1 (NH acetamide) 2 (NH acetamide, benzodiazole) 2 (NH hydroxyacetamide)
TPSA (Ų) 95 122 105–120
  • Polar Surface Area (TPSA) : Lower TPSA (~95 Ų) than triazole-thiazole hybrids (~122 Ų) suggests improved oral bioavailability .

Biological Activity

2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic compound characterized by its unique molecular structure, which combines a tetrazole moiety and an acetamide function. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for enhancing bioactivity and solubility. The synthesis typically involves multiple steps:

  • Formation of the Tetrazole Ring : The starting material, 4-ethoxyaniline, is reacted with sodium azide and triethyl orthoformate to form 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazole.
  • Thioether Formation : The tetrazole derivative is treated with thiol reagents to introduce the sulfanyl group.
  • Acetamide Substitution : The resulting sulfanyl tetrazole is reacted with 3-methoxyphenylacetyl chloride to yield the final compound.

Antimicrobial Activity

Research indicates that derivatives of acetamide compounds exhibit varying degrees of antimicrobial activity. In particular:

  • Compounds similar to this compound have shown moderate activity against gram-positive bacteria. For instance, studies on related acetamides demonstrated effectiveness against Staphylococcus aureus and Streptococcus pneumoniae .
Compound Activity Target Organisms
This compoundModerateGram-positive bacteria
Acetamide derivatives (e.g., 30 and 31)ModerateVarious bacteria

Anticancer Activity

The compound's potential as an anticancer agent is underscored by its structural similarity to known inhibitors of cancer cell proliferation. For example:

  • Studies have shown that compounds with a similar tetrazole structure can inhibit heme oxygenase-1 (HO-1), an enzyme involved in tumor progression and chemoresistance. Inhibiting HO-1 has been linked to reduced invasiveness in cancer cells .
Compound IC50 (μM) Cancer Cell Line
7l (similar structure)≤ 8U87MG (glioblastoma)
7i (similar structure)≤ 8DU145 (prostate cancer)

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • The tetrazole ring can mimic biological molecules, allowing it to inhibit enzymes or modulate receptor functions. This mechanism is crucial for its antimicrobial and anticancer properties.

Case Studies

A notable study investigated various acetamide derivatives for their biological activity against different strains of bacteria and cancer cells. Results indicated that modifications in the molecular structure significantly impacted their efficacy:

  • Compounds with additional methoxy groups showed enhanced antibacterial activity compared to their counterparts lacking these groups .

Q & A

Q. Basic Screening Protocols

  • Antiproliferative assays : MTT-based testing against cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .
  • Anti-exudative activity : Carrageenan-induced paw edema models evaluate inhibition of inflammatory mediators (e.g., TNF-α reduction by 40–60% at 50 mg/kg) .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 or EGFR kinase inhibition) using fluorogenic substrates .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Advanced SAR Strategies

  • Substituent variation : Modify methoxy/ethoxy groups to assess electronic effects on bioactivity. For example, replacing 4-ethoxyphenyl with 4-chlorophenyl increases antiproliferative potency by 30% .
  • Scaffold hopping : Replace the tetrazole ring with triazole or oxadiazole to study heterocycle influence on target binding .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with Ser904 in EGFR) .

What mechanistic pathways are hypothesized for its biological activity?

Q. Advanced Mechanistic Studies

  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) reveals caspase-3/7 activation in treated cells .
  • Reactive oxygen species (ROS) modulation : DCFH-DA assays show dose-dependent ROS generation, linking to mitochondrial dysfunction .
  • Protein target identification : Chemoproteomics (e.g., pull-down assays with biotinylated probes) identifies binding partners like HSP90 or tubulin .

How can contradictory data in biological assays be resolved?

Q. Advanced Data Reconciliation

  • Dose-response normalization : Ensure consistent molarity across assays (e.g., μM vs. mg/mL discrepancies) .
  • Statistical DOE : Use factorial designs to isolate variables (e.g., pH, temperature) affecting activity .
  • Computational validation : MD simulations assess binding stability under varying conditions (e.g., solvation effects) .

What safety protocols are critical during handling?

Q. Basic Laboratory Safety

  • Storage : Keep in airtight containers under nitrogen, away from moisture and light .
  • Exposure mitigation : Use fume hoods for synthesis (pyridine toxicity) and PPE (nitrile gloves, goggles) .
  • Spill management : Neutralize acids/bases with appropriate buffers before disposal .

How can computational tools enhance reaction design for analogs?

Q. Advanced Computational Methods

  • Reaction path prediction : DFT calculations (Gaussian 09) optimize transition states for sulfanyl-acetamide coupling .
  • Retrosynthetic analysis : AI-based platforms (e.g., ASKCOS) propose novel routes using available precursors .
  • ADMET profiling : SwissADME predicts pharmacokinetic liabilities (e.g., CYP450 inhibition risks) .

What strategies improve yield in scaled-up synthesis?

Q. Advanced Process Chemistry

  • Continuous flow systems : Reduce reaction time from 5 hours to 30 minutes via microfluidic reactors .
  • Catalyst recycling : Zeolite (Y-H) recovery via centrifugation retains >90% activity over 5 cycles .
  • Green chemistry : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) .

How is stability profiling conducted under physiological conditions?

Q. Advanced Stability Studies

  • Forced degradation : Expose to pH 1–9 buffers (37°C) and analyze degradation products via LC-MS .
  • Plasma stability : Incubate with human plasma (1–24 hours) to assess esterase-mediated hydrolysis .
  • Light sensitivity : ICH Q1B guidelines for photostability testing in UV/visible light chambers .

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